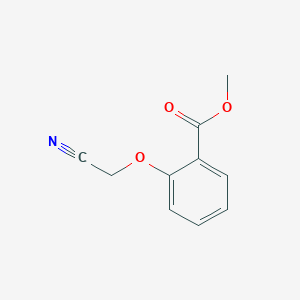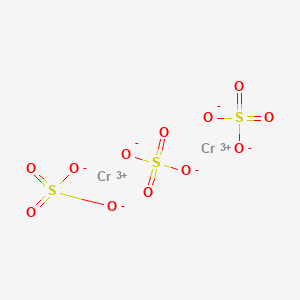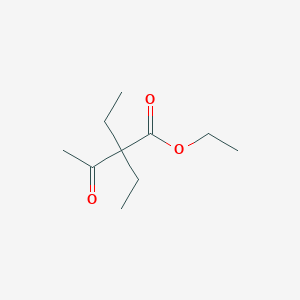
Ethoxy-methoxy-oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxy-methoxy-oxophosphanium is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of ethoxy and methoxy groups attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxy-methoxy-oxophosphanium can be synthesized through a series of chemical reactions involving the substitution of chlorine atoms in phosphorus compounds with ethoxy and methoxy groups. One common method involves the reaction of phosphorus trichloride with ethanol and methanol under controlled conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions using similar principles as in laboratory synthesis. The process may include the use of catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethoxy-methoxy-oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ethoxy and methoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium compounds.
Scientific Research Applications
Ethoxy-methoxy-oxophosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethoxy-methoxy-oxophosphanium involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products. The pathways involved in its reactions include nucleophilic substitution and addition reactions, which are facilitated by the electron-withdrawing nature of the ethoxy and methoxy groups.
Comparison with Similar Compounds
- Ethoxy-methyl-oxophosphanium
- Methoxy-ethoxy-phosphonium
- Ethoxy-phosphine oxide
Comparison: Ethoxy-methoxy-oxophosphanium is unique due to the presence of both ethoxy and methoxy groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and stability under various conditions. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
ethoxy-methoxy-oxophosphanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3P/c1-3-6-7(4)5-2/h3H2,1-2H3/q+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSVLQDVLWASBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[P+](=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3P+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00422586 |
Source


|
| Record name | ethoxy-methoxy-oxophosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00422586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610-33-9 |
Source


|
| Record name | ethoxy-methoxy-oxophosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00422586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














